N-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-4-yl)pivalamide
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Overview
Description
2,2-Dimethyl-N-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-quinazolinyl]propanamide is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound features a quinazoline core, which is a bicyclic structure composed of a benzene ring fused to a pyrimidine ring, and a boronate ester group, which is known for its utility in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-N-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-quinazolinyl]propanamide typically involves multiple steps. One common method includes the borylation of a quinazoline derivative using a boronate ester. The reaction conditions often require a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-N-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-quinazolinyl]propanamide can undergo various chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form boronic acids.
Reduction: The quinazoline core can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boronate ester site.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products
Oxidation: Boronic acids.
Reduction: Reduced quinazoline derivatives.
Substitution: Substituted quinazoline derivatives.
Scientific Research Applications
2,2-Dimethyl-N-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-quinazolinyl]propanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Biology: Investigated for its potential as a molecular probe in biological systems due to its boronate ester group, which can interact with diols in biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-N-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-quinazolinyl]propanamide involves its interaction with specific molecular targets. The boronate ester group can form reversible covalent bonds with diols, making it useful in targeting biomolecules with diol functionalities. Additionally, the quinazoline core can interact with various enzymes and receptors, influencing biological pathways .
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Uniqueness
2,2-Dimethyl-N-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-quinazolinyl]propanamide is unique due to its combination of a quinazoline core and a boronate ester group. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in research and industrial applications .
Properties
Molecular Formula |
C19H26BN3O3 |
---|---|
Molecular Weight |
355.2 g/mol |
IUPAC Name |
2,2-dimethyl-N-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-4-yl]propanamide |
InChI |
InChI=1S/C19H26BN3O3/c1-17(2,3)16(24)23-15-13-10-12(8-9-14(13)21-11-22-15)20-25-18(4,5)19(6,7)26-20/h8-11H,1-7H3,(H,21,22,23,24) |
InChI Key |
MVZHMROOHKXPLL-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N=CN=C3NC(=O)C(C)(C)C |
Origin of Product |
United States |
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